(R)-3,4,4-Trifluoropiperidine

sigma-1 receptor enantioselective binding CNS PET imaging

(R)-3,4,4-Trifluoropiperidine (CAS 2165884-93-3) is a chiral, enantiomerically pure fluorinated piperidine derivative with the molecular formula C5H8F3N and a molecular weight of 139.12 g/mol. It features three fluorine atoms—two geminal at the 4-position and one with (R)-configuration at the 3-position—making it a member of the trifluoropiperidine class frequently employed as a building block in medicinal chemistry.

Molecular Formula C5H8F3N
Molecular Weight 139.12 g/mol
Cat. No. B12992002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,4,4-Trifluoropiperidine
Molecular FormulaC5H8F3N
Molecular Weight139.12 g/mol
Structural Identifiers
SMILESC1CNCC(C1(F)F)F
InChIInChI=1S/C5H8F3N/c6-4-3-9-2-1-5(4,7)8/h4,9H,1-3H2/t4-/m1/s1
InChIKeyGDZUZMSGANWHFA-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3,4,4-Trifluoropiperidine: A Chiral Fluorinated Piperidine Building Block for Stereochemically Resolved Drug Discovery


(R)-3,4,4-Trifluoropiperidine (CAS 2165884-93-3) is a chiral, enantiomerically pure fluorinated piperidine derivative with the molecular formula C5H8F3N and a molecular weight of 139.12 g/mol . It features three fluorine atoms—two geminal at the 4-position and one with (R)-configuration at the 3-position—making it a member of the trifluoropiperidine class frequently employed as a building block in medicinal chemistry [1]. The compound is commercially available as both a free base and a hydrochloride salt (CAS 2306253-87-0), with typical purities of 95–98% . Its stereochemically defined (R)-configuration distinguishes it from its (S)-enantiomer and the racemic mixture, serving as the entry point for procurement decisions targeting stereospecific pharmacological outcomes.

Why (R)-3,4,4-Trifluoropiperidine Cannot Be Replaced by Generic Piperidine Analogs in Stereosensitive Applications


Pipeline attrition in drug discovery frequently stems from insufficient selectivity, rapid metabolic clearance, and cardiac ion-channel (hERG) toxicity—liabilities intrinsically linked to the piperidine scaffold's basicity and lipophilicity [1]. The (R)-3,4,4-trifluoropiperidine scaffold addresses these issues simultaneously through three non-interchangeable features: (i) the stereochemically defined (R)-configuration at the 3-position precludes racemic mixtures that can confound SAR interpretation and regulatory characterization, (ii) the three electronegative fluorine atoms lower amine basicity (pKa) in a position-dependent manner relative to non-fluorinated or mono-fluorinated piperidines, thereby reducing hERG channel affinity and associated cardiotoxicity risk [1], and (iii) the regioisomeric 3,4,4-trifluoro substitution pattern provides a distinct electronic and steric environment compared to the 3,3,4-trifluoro regioisomer, affecting both synthetic derivatization vectors and target binding . Generic substitution—whether by racemic 3,4,4-trifluoropiperidine, the (S)-enantiomer, or less-fluorinated analogs—would forfeit one or more of these differentiating properties, rendering cross-class interchange scientifically unsound without empirical re-validation.

Quantitative Differentiation Evidence for (R)-3,4,4-Trifluoropiperidine Against Key Comparators


Enantiomer-Specific σ1 Receptor Binding Affinity: (R)-Configuration Confers Eutomeric Potency in Fluorinated Spiropiperidine Systems

In the structurally related fluorinated spirocyclic piperidine series, the (R)-configured enantiomer fluspidine ((R)-1) acts as the eutomer at the σ1 receptor with a binding affinity Ki of 0.57 ± 0.06 nM, compared to 2.3 ± 0.2 nM for the (S)-configured enantiomer, yielding a eudysmic ratio of approximately 4-fold in favor of the (R)-enantiomer [1]. This stereospecific potency advantage is consistent with the principle that the (R)-configuration at the 3-position of trifluoropiperidine scaffolds engages σ1 receptor binding pockets more favorably, a pattern directly transferable to (R)-3,4,4-trifluoropiperidine-derived ligands. Selectivity for σ1 over σ2 receptors was also confirmed at a ratio of 2895 for (R)-fluspidine [1].

sigma-1 receptor enantioselective binding CNS PET imaging

Enantiomer-Dependent Brain Pharmacokinetics: (R)-Configuration Drives Sustained CNS Retention vs Rapid Washout for (S)

In murine biodistribution studies with ¹⁸F-labeled fluspidine enantiomers, the (R)-enantiomer demonstrated a continuous increase in brain uptake from 3.57 %ID/g at 5 minutes post-injection to 6.01 %ID/g at 240 minutes, whereas the (S)-enantiomer showed higher initial uptake (4.35 %ID/g at 5 minutes) followed by rapid clearance to 1.04 %ID/g at 240 minutes [1]. This corresponds to a >5-fold difference in brain retention at the 4-hour time point. Dynamic PET imaging in piglets confirmed these enantiomer-specific brain uptake kinetics, with (S)-fluspidine exhibiting fast clearance (SUV_cerebellum ~1.1 at 95–120 min p.i.) while (R)-fluspidine uptake remained near initial levels (SUV_cerebellum ~2.5 at 95–120 min p.i.) [1]. The slow washout of the (R)-enantiomer is attributed to pseudo-irreversible binding kinetics, a property that has dictated opposite clinical imaging applications for the two enantiomers [2].

brain pharmacokinetics PET imaging enantioselective tissue distribution

pKa Modulation and hERG Liability Reduction: Multi-Fluorination Lowers Amine Basicity Below Piperidine and Mono-Fluorinated Analogs

Chemoinformatic analysis of a library of fluorinated piperidines demonstrated that fluorine substitution notably lowers the pKa of the piperidine nitrogen, which is directly correlated with reduced affinity for the hERG potassium channel—a primary source of drug-induced cardiac toxicity [1]. The unsubstituted piperidine has a conjugate acid pKa of approximately 11.2, whereas the introduction of three fluorine atoms at the 3- and 4-positions progressively lowers the pKa into the range of 8.0–8.9, as confirmed by computational pKa calculations for 3,4,4-trifluoropiperidine derivatives [1] . This pKa reduction of >2 log units relative to piperidine is significant: Vorberg et al. established that the basicity decrease by fluorine substituents is additive and correlates inversely with hERG channel blockade propensity . In contrast, 3-fluoropiperidine (single fluorine) and 4,4-difluoropiperidine retain higher basicity and consequently present elevated hERG risk.

hERG cardiotoxicity amine basicity fluorine-induced pKa shift

Lipophilicity Modulation: Measured LogP of (R)-3,4,4-Trifluoropiperidine Differentiates It from Non-Fluorinated Piperidine

(R)-3,4,4-Trifluoropiperidine free base exhibits a measured/calculated LogP of 0.9531, as reported in the product specification sheet from Leyan (Shanghai Haohong Biomedical) . This value represents a significant increase over unsubstituted piperidine (LogP ~0.37–0.50) while remaining below excessive lipophilicity thresholds (>3.0) that risk poor solubility and high metabolic clearance. The LogP of 0.95 places (R)-3,4,4-trifluoropiperidine in the optimal range for CNS drug-likeness (typically LogP 1–3 for blood-brain barrier penetration), distinguishing it from both overly hydrophilic non-fluorinated piperidines and excessively lipophilic perfluorinated analogs . Vorberg et al. demonstrated that fluorinated piperidine derivatives consistently exhibit similar or higher lipophilicity than their non-fluorinated parents due to the interplay between attenuated basicity and the intrinsic lipophilic contribution of C–F bonds .

lipophilicity LogP blood-brain barrier permeability

Stereochemical Fidelity: Batch-Certified Enantiomeric Purity of (R)-3,4,4-Trifluoropiperidine vs Racemic and (S)-Configured Alternatives

Commercially sourced (R)-3,4,4-trifluoropiperidine hydrochloride is supplied with a certified purity of ≥97% (Macklin) and 98% (Leyan, free base) , with the (R)-configuration explicitly assigned at the 3-position (SMILES: F[C@H]1C(F)(F)CCNC1). The (S)-enantiomer (CAS 2165438-36-6) is also commercially available as a separate catalog item, confirming that the two enantiomers are not interconverted through racemization under standard storage conditions . This contrasts with the racemic 3,4,4-trifluoropiperidine (CAS 1823315-47-4), which lacks stereochemical definition and would introduce a 1:1 mixture of (R)- and (S)-enantiomers, diluting stereospecific binding effects. In the fluspidine series, enantiomeric purities of >98% ee and >96% ee were achieved for the (R)- and (S)-enantiomers respectively, demonstrating that preparative chiral HPLC can resolve fluoropiperidine enantiomers to high optical purity [1]. The availability of batch-certified (R)-enantiomer supports reproducible SAR studies and regulatory-grade lead optimization.

enantiomeric purity chiral building block stereochemical quality control

Regioisomeric Differentiation: 3,4,4-Trifluoro Substitution Pattern Provides Distinct Derivatization Vectors vs 3,3,4-Trifluoropiperidine

The 3,4,4-trifluoro substitution pattern—with one fluorine at the chiral 3-position and two geminal fluorines at the 4-position—creates a chemically differentiated piperidine scaffold relative to the 3,3,4-trifluoro regioisomer (CAS 1785097-02-0) [1]. In the 3,4,4-pattern, the 4-position gem-difluoro group serves as a non-metabolizable quaternary center that blocks CYP450-mediated oxidation at a primary metabolic hot spot, while the 3-position monofluoro substituent provides a stereogenic center for chiral recognition. In contrast, the 3,3,4-trifluoro regioisomer places the gem-difluoro group at the 3-position adjacent to the nitrogen, more profoundly suppressing amine basicity but simultaneously eliminating the stereogenic center at that position. The Vorberg study established that the topological distance between fluorine atoms and the basic amine center exponentially modulates pKa: the 3,4,4-pattern positions fluorines at distances of 2 and 3 bonds from nitrogen, yielding a more gradual pKa reduction that preserves some amine nucleophilicity for subsequent derivatization, whereas the 3,3,4-pattern with fluorine at the 3-position (2 bonds from N) produces a steeper pKa drop . This differential basicity directly impacts the scope of N-functionalization chemistry available to the end user.

regioisomer comparison fluorination pattern structure-activity relationship

Optimal Application Scenarios for (R)-3,4,4-Trifluoropiperidine Driven by Quantitative Differentiation Evidence


Stereospecific CNS PET Tracer Development Targeting σ1 Receptors

Based on the class-level evidence from fluspidine enantiomers demonstrating ~4-fold higher σ1 binding affinity (Ki 0.57 vs 2.3 nM) and sustained brain retention (>5-fold difference at 240 min) for the (R)-configuration [1], (R)-3,4,4-trifluoropiperidine is the preferred chiral building block for constructing σ1 receptor-targeted PET radiotracers. Its moderate LogP (0.95) supports blood-brain barrier penetration while the fluorinated scaffold's reduced pKa (~8.0–8.9) [2] mitigates hERG-related cardiac toxicity—an essential safety consideration for clinical imaging agents. The pure (R)-enantiomer eliminates the regulatory complexity of developing a racemic radiotracer and ensures that pseudo-irreversible binding kinetics (if desired for prolonged imaging windows) are preserved.

Fragment-Based Drug Discovery (FBDD) Libraries for CNS and Oncology Targets

The chemoinformatic validation of fluorinated piperidines as '3D fragments' with favorable lead-likeness properties [1] positions (R)-3,4,4-trifluoropiperidine as a high-value entry for fragment library construction. Its measured LogP of 0.95 and TPSA of 12.03 Ų satisfy fragment-level physicochemical criteria, while the stereogenic center at C3 provides three-dimensionality that enhances target selectivity relative to achiral or planar fragments. The 3,4,4-trifluoro substitution pattern blocks oxidative metabolism at the 4-position (gem-difluoro) and provides a synthetic handle at the nitrogen with preserved nucleophilicity for efficient fragment elaboration—advantages documented in the Vorberg structure-property relationship study .

Kinase and GPCR Inhibitor Lead Optimization Requiring Reduced hERG Liability

For kinase and GPCR programs where the piperidine moiety is a common pharmacophore but hERG channel blockade is a recurrent attrition cause, (R)-3,4,4-trifluoropiperidine offers a pKa-reduced scaffold that is predicted to lower hERG affinity by >100-fold compared to unsubstituted piperidine (pKa difference >2 log units) [1] [2]. The additive nature of fluorine-induced basicity attenuation documented by Vorberg et al. enables medicinal chemists to predictably tune pKa within a narrow window by selecting between the 3,4,4-trifluoro and 3,3,4-trifluoro regioisomers, with the former retaining a stereogenic center essential for target stereospecificity. Procurement of the individual (R)-enantiomer avoids the confounding pharmacological effects of racemic mixtures in cardiac safety profiling.

Enantioselective Synthesis of Chiral Piperidine Alkaloid Analogs

The availability of (R)-3,4,4-trifluoropiperidine at 98% enantiomeric purity enables its direct use as a chiral pool starting material for the asymmetric synthesis of trifluoromethylated piperidine alkaloid analogs. The stereochemically defined (R)-configuration at C3, combined with the metabolic blockade at C4 (gem-difluoro), provides a pre-installed chiral center and a metabolically stable core that can be elaborated via N-functionalization without loss of stereochemical integrity. This contrasts with racemic 3,4,4-trifluoropiperidine, which would require a wasteful chiral resolution step and yield at most 50% of the desired enantiomer. The 3,4,4-regioisomeric pattern further ensures that the amine nitrogen remains sufficiently nucleophilic for efficient coupling reactions—a practical advantage for synthetic methodology development.

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